![molecular formula C19H14F3N3O B2433177 N-((6-phenylpyrimidin-4-yl)methyl)-4-(trifluoromethyl)benzamide CAS No. 2309606-37-7](/img/structure/B2433177.png)
N-((6-phenylpyrimidin-4-yl)methyl)-4-(trifluoromethyl)benzamide
カタログ番号 B2433177
CAS番号:
2309606-37-7
分子量: 357.336
InChIキー: UTYZWXHZBUHIGB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((6-phenylpyrimidin-4-yl)methyl)-4-(trifluoromethyl)benzamide, also known as PTK787, is a small molecule inhibitor that targets the vascular endothelial growth factor receptors (VEGFRs). PTK787 has been studied extensively in scientific research for its potential use in treating various diseases, particularly cancer.
科学的研究の応用
- Pyrimidine derivatives have been extensively studied for their antitumor properties. Researchers have explored the potential of this compound as an anticancer agent. It may inhibit tumor growth by interfering with cellular processes or signaling pathways .
- Novel derivatives of N-phenylpyrimidines, including those with trifluoromethyl substitution, have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. These compounds could serve as potential candidates for tuberculosis treatment .
- Tyrosine kinases play a crucial role in cell signaling and cancer progression. Some pyrimidine-based compounds exhibit tyrosine kinase inhibition, which could be relevant for targeted therapies .
- Pyrimidines have been investigated for their anti-inflammatory and analgesic activities. This compound might modulate inflammatory pathways, making it relevant for conditions associated with inflammation .
- Certain pyrimidine derivatives, including those with trifluoromethyl groups, exhibit calcium channel antagonistic effects. These properties could be relevant for cardiovascular disorders or neurological conditions .
- Researchers have explored novel synthetic methodologies to enhance druglikeness and optimize pharmacokinetic properties (ADME-Tox) of pyrimidine-based molecules. This compound’s structure and modifications may contribute to improved drug properties .
Anticancer Activity
Antitubercular Agents
Tyrosine Kinase Inhibition
Anti-Inflammatory Properties
Calcium Channel Antagonism
Druglikeness and ADME-Tox Properties
特性
IUPAC Name |
N-[(6-phenylpyrimidin-4-yl)methyl]-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O/c20-19(21,22)15-8-6-14(7-9-15)18(26)23-11-16-10-17(25-12-24-16)13-4-2-1-3-5-13/h1-10,12H,11H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYZWXHZBUHIGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=NC(=C2)CNC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(6-phenylpyrimidin-4-yl)methyl]-4-(trifluoromethyl)benzamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された